(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fmoc-L-4,4’-Biphenylalanine primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are the primary targets due to the compound’s surfactant-like properties .
Mode of Action
Fmoc-L-4,4’-Biphenylalanine interacts with its targets in a concentration-dependent manner . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and osmotic balance . By triggering oxidative stress, it disrupts the normal functioning of bacterial cells. It also causes osmotic imbalance, leading to further disruption of bacterial cell function .
Pharmacokinetics
It’s known that the compound’s antibacterial activity is predominantly due to its release from the hydrogel
Result of Action
The result of Fmoc-L-4,4’-Biphenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . It achieves this by reducing the glutathione levels in bacterial cells at low concentrations and triggering oxidative and osmotic stress at higher concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fmoc-L-4,4’-Biphenylalanine. For instance, the compound’s antibacterial activity is predominantly due to its release from the hydrogel , suggesting that the physical state of the compound can influence its efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, a formulation of Fmoc-L-4,4’-Biphenylalanine with the Gram-negative specific antibiotic aztreonam displayed antibacterial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGACONKQRJFGX-NDEPHWFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199110-64-0 |
Source
|
Record name | Fmoc-L-4,4'-biphenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.